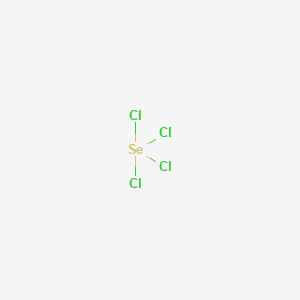
Iron(3+) acetate
描述
Iron(3+) acetate, also known as ferric acetate, is the acetate salt of the coordination complex [Fe 3 O (OAc) 6 (H 2 O) 3] + (OAc − is CH 3 CO 2−). It is commonly known as “basic iron acetate”. The formation of the red-brown complex was once used as a test for ferric ions .
Synthesis Analysis
Iron(3+) acetate is typically formed by reacting iron(III) oxide with acetic acid, often as a byproduct of the rusting process . Basic iron acetate forms on treating aqueous solutions of iron(III) sources with acetate salts . A typical precursor is freshly precipitated iron oxide/hydroxide, which is halide-free .Molecular Structure Analysis
The iron(III) ion in this compound has a +3 charge, while the acetate ion has a -1 charge . The Fe centres are equivalent, each being octahedral, being bound to six oxygen ligands, including a triply bridging oxide at the center of the equilateral triangle .Chemical Reactions Analysis
The terminal aqua ligands on the trimetallic framework can be substituted with other ligands, such as pyridine and dimethylformamide . Many different salts are known by exchanging the anion, e.g. [Fe 3 (μ 3 -O) (OAc) 6 (H 2 O) 3 ]Cl . Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers .Physical And Chemical Properties Analysis
Iron(3+) acetate is commonly found in the form of brownish-red crystals or a reddish-brown solution . It has a characteristic rusty color due to the iron content . Iron(3+) acetate is soluble in water and alcohol, forming reddish solutions .科学研究应用
Magnetic Properties and Spectroscopy
- Magnetic Properties and Spectroscopy : Iron(3+) acetate has been studied for its magnetic properties and Moessbauer spectra, contributing to our understanding of magnetic susceptibilities in iron complexes (Dziobkowski et al., 1981).
Nanoparticle Synthesis
- Nanoparticle Synthesis : It's used in the synthesis of monodisperse magnetite nanoparticles, showing potential in magnetic nanodevice and biomagnetic applications (Sun et al., 2004).
Environmental Applications
- Environmental Applications : Iron(3+) acetate is instrumental in synthesizing magnetic Fe(2)O(3)/carbon hybrids for removing hexavalent chromium ions from aqueous solutions, indicating its relevance in water treatment technologies (Baikousi et al., 2012).
Bioprocess for Iron Bioprecipitation
- Bioprocess for Iron Bioprecipitation : It plays a role in Fe(II)-mediated autotrophic denitrification, a biotechnology for simultaneous nitrate removal and iron recovery (Kiskira et al., 2017).
Sample Introduction in Spectrometry
- Sample Introduction in Spectrometry : Iron(3+) acetate facilitates the generation of volatile iron compounds in spectroscopy, enhancing sensitivity and detection limits (Zheng et al., 2010).
Iron Oxide Nanoparticle Characterization
- Iron Oxide Nanoparticle Characterization : The use of iron(3+) acetate in the preparation of iron oxide nanoparticles has been researched, highlighting its influence on particle properties (Park et al., 2001).
Atmospheric Aerosol Analysis
- Atmospheric Aerosol Analysis : Research on the speciation of iron in atmospheric aerosols has utilized iron(3+) acetate, contributing to understanding its environmental impact (Majestic et al., 2006).
Polynuclear Iron Complexes
- Polynuclear Iron Complexes : Iron(3+) acetate has been used in synthesizing polynuclear iron complexes, offering insights into their structural and chemical properties (Burger et al., 1985).
安全和危害
未来方向
属性
IUPAC Name |
iron(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Fe/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFSDGKDKFSOTB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890549 | |
| Record name | Iron(III) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferric acetate | |
CAS RN |
1834-30-6, 2140-52-5 | |
| Record name | Ferric acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001834306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(III) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ8832SI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)




![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)



![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)



